tert-butyl(2S)-2,3-diaminopropanoatedihydrochloride

Description

Molecular Structure and Nomenclature

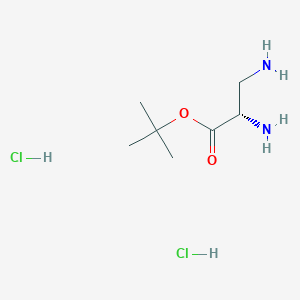

tert-Butyl(2S)-2,3-diaminopropanoate dihydrochloride (CAS: 202477-94-9) is a chiral amino acid derivative with the molecular formula C₇H₁₆N₂O₂·2HCl and a molecular weight of 233.13 g/mol . Its systematic IUPAC name is (2S)-2,3-diaminopropanoic acid tert-butyl ester dihydrochloride. The compound features:

- A tert-butyl ester group protecting the carboxyl function.

- Two primary amino groups at positions 2 and 3 of the propane backbone.

- A (2S)-stereocenter at the α-carbon, critical for its biochemical interactions.

The SMILES notation is O=C(OC(C)(C)C)C@@HCN.Cl.Cl , highlighting the ester linkage, chiral center, and protonated amine groups.

Physical and Chemical Properties

The tert-butyl ester enhances lipophilicity, facilitating membrane permeability in peptide synthesis. The dihydrochloride form stabilizes the amine groups against oxidation and improves solubility in polar solvents.

Spectroscopic Identification Parameters

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

Stereochemical Configuration and Importance

The (2S)-configuration is preserved during synthesis from chiral precursors like D-serine. This stereochemistry is critical for:

Relationship to Parent Compound 2,3-Diaminopropionic Acid

tert-Butyl(2S)-2,3-diaminopropanoate dihydrochloride is a protected derivative of 2,3-diaminopropionic acid (DAP). Key modifications include:

| Feature | DAP | tert-Butyl Derivative |

|---|---|---|

| Carboxyl Group | Free (–COOH) | Protected as tert-butyl ester |

| Solubility | High in water | Enhanced organic solubility |

| Stability | Prone to racemization | Stabilized by esterification |

| Applications | Limited to aqueous systems | Compatible with SPPS protocols |

The tert-butyl group enables use in solid-phase peptide synthesis (SPPS) , where acid-labile protecting groups are cleaved post-synthesis.

Properties

IUPAC Name |

tert-butyl (2S)-2,3-diaminopropanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.2ClH/c1-7(2,3)11-6(10)5(9)4-8;;/h5H,4,8-9H2,1-3H3;2*1H/t5-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJLNVREOWBRNO-XRIGFGBMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CN)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CN)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(2S)-2,3-diaminopropanoatedihydrochloride typically involves the protection of amino groups and the esterification of carboxylic acids. One common method involves the use of tert-butanol and anhydrous magnesium sulfate, with boron trifluoride diethyl etherate as a catalyst . The reaction proceeds under controlled conditions to yield the desired tert-butyl ester.

Industrial Production Methods: In an industrial setting, the production of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl(2S)-2,3-diaminopropanoatedihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

- Synthesis of Bioactive Molecules: Tert-butyl(2S)-2,3-diaminopropanoate dihydrochloride serves as an essential building block in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to new therapeutic agents.

- Prodrugs Development: The compound has been explored in the development of prodrugs aimed at improving solubility and bioavailability of active pharmaceutical ingredients .

2. Biochemical Studies:

- Enzyme Interaction Studies: Research indicates that this compound can interact with various enzymes and receptors, providing insights into its potential therapeutic mechanisms. For instance, studies have shown its binding affinity to neurotransmitter receptors, which could be relevant for neurological disorders.

- Protein Modifications: It is used in biochemical experiments to investigate modifications on proteins, which can affect their function and stability.

3. Organic Synthesis:

- Building Block for Peptides: The compound is utilized in organic synthesis as a precursor for peptide formation, facilitating the construction of complex molecules with specific biological activities.

- Specialty Chemicals Production: Tert-butyl(2S)-2,3-diaminopropanoate dihydrochloride is also employed in producing specialty chemicals due to its unique structural attributes that enhance reactivity.

Mechanism of Action

The mechanism of action of tert-butyl(2S)-2,3-diaminopropanoatedihydrochloride involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s reactivity and stability, while the diaminopropanoate backbone allows for interactions with enzymes and other biological molecules . The hydrochloride groups enhance the compound’s solubility and facilitate its use in aqueous environments.

Comparison with Similar Compounds

Structural Features :

- Molecular formula: C₅H₁₃N₃O·(HCl)₂

- Backbone: Pentanamide with terminal amines.

- Salt form: Dihydrochloride.

Key Differences :

- Safety Profile: Limited toxicological data are available, but precautionary measures (e.g., avoiding inhalation or skin contact) are recommended due to unverified hazards .

(2S)-tert-Butyl 2-(2-Bromopropanamido)-5-Oxo-5-(Triazolylamino)pentanoate

Structural Features :

- Molecular formula: Not explicitly provided (see ).

- Functional groups: Bromopropanamido, oxo, and triazolylamino moieties.

Key Differences :

- Applications: This compound is a precursor for the PET radiotracer [¹⁸F]FPGLN, where the bromine atom facilitates isotopic substitution with fluorine-16. In contrast, tert-butyl(2S)-2,3-diaminopropanoate dihydrochloride lacks halogenation sites, limiting its direct utility in radiochemistry .

- Synthetic Routes: Synthesis involves multi-step reactions (e.g., esterification, condensation, reduction), whereas tert-butyl(2S)-2,3-diaminopropanoate dihydrochloride may require simpler salt formation steps .

Other Diamine Derivatives

Examples include lysine derivatives or ethylenediamine analogs. These typically exhibit:

- Lower Molecular Complexity : Fewer protecting groups (e.g., tert-butyl esters).

- Reduced Stability: Dihydrochloride salts in tert-butyl(2S)-2,3-diaminopropanoate enhance shelf life compared to unprotected diamines.

Data Table: Comparative Properties

Research Findings and Implications

- Synthetic Utility: The tert-butyl group in tert-butyl(2S)-2,3-diaminopropanoate dihydrochloride provides steric protection for amines, enabling selective derivatization. This contrasts with unprotected diamines like (2S)-2,5-diaminopentanamide dihydrochloride, which may require additional protection steps .

- Radiopharmaceutical Relevance: While the brominated analog () is tailored for PET imaging, the target compound’s diamine structure is more suited for non-radioactive conjugation (e.g., peptide synthesis) .

- Safety and Handling : Both dihydrochloride salts emphasize stability, but the lack of comprehensive toxicological data for similar compounds underscores the need for cautious handling .

Biological Activity

Tert-butyl(2S)-2,3-diaminopropanoate dihydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its structural features that facilitate various biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₈Cl₂N₂O₂

- Molecular Weight : 211.14 g/mol

- Structural Features : The compound contains a tert-butyl group attached to a 2,3-diaminopropanoate backbone, which includes two amino functional groups and a carboxylic acid derivative. This structure is crucial for its reactivity and biological interactions.

Biological Activity Overview

The biological activity of tert-butyl(2S)-2,3-diaminopropanoate dihydrochloride is primarily linked to its role as an amino acid derivative. Compounds with similar structures have demonstrated various biological effects:

- Neurotransmitter Interaction : Research indicates that compounds with the 2,3-diaminopropanoic structure may interact with neurotransmitter receptors, potentially influencing neurological pathways.

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.

Synthesis Methods

The synthesis of tert-butyl(2S)-2,3-diaminopropanoate dihydrochloride can be accomplished through several chemical reactions involving amine and carboxylic acid derivatives. The following methods are commonly employed:

- Direct Amination : Reacting tert-butyl esters with appropriate amines under controlled conditions.

- Carbamate Formation : Utilizing di-tert-butyl dicarbonate in the presence of amines to form carbamate intermediates.

1. Neuroprotective Effects

A study investigated the neuroprotective effects of compounds similar to tert-butyl(2S)-2,3-diaminopropanoate dihydrochloride against amyloid beta-induced toxicity in astrocytes. The results indicated that these compounds could reduce oxidative stress markers like TNF-α and malondialdehyde (MDA) levels in treated cells. However, their efficacy was lower compared to established treatments like galantamine .

2. Enzyme Interaction Studies

Interaction studies have focused on the binding affinity of tert-butyl(2S)-2,3-diaminopropanoate dihydrochloride to various enzymes and receptors. It was found that compounds with similar structures could inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 2,3-diaminopropanoate | Lacks hydrochloride salt | Used primarily in organic synthesis |

| 1,3-Diaminopropane | Simple diamine structure | Used in polymer chemistry |

| L-Lysine | Contains an additional amino group | Essential amino acid in proteins |

| N,N-Dimethylglycine | Contains methylated amine groups | Exhibits unique metabolic properties |

Tert-butyl(2S)-2,3-diaminopropanoate dihydrochloride stands out due to its specific combination of functional groups that enhance its reactivity and biological activity compared to simpler analogs.

Q & A

Basic: What are the optimized synthetic routes for tert-butyl(2S)-2,3-diaminopropanoate dihydrochloride?

Methodological Answer:

The synthesis typically involves multi-step protection/deprotection strategies. A common approach includes:

Amino Group Protection : Use tert-butyloxycarbonyl (Boc) or other acid-labile groups to protect the primary amine during synthesis.

Esterification : React the protected amino acid with tert-butyl alcohol under acidic or coupling conditions (e.g., DCC/DMAP).

Dihydrochloride Formation : Treat the free base with HCl in a solvent like ethyl acetate or diethyl ether to precipitate the dihydrochloride salt .

Key Considerations :

- Temperature control (<0°C during HCl gas sparging) prevents side reactions .

- Solvent choice (e.g., ethyl acetate for solubility) impacts yield and purity .

Basic: How is the structural identity of tert-butyl(2S)-2,3-diaminopropanoate dihydrochloride confirmed?

Methodological Answer:

Combined analytical techniques are required:

- NMR Spectroscopy : - and -NMR confirm stereochemistry (e.g., (2S) configuration) and proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS verifies molecular weight (e.g., [M+H] or [M+Na] peaks) .

- X-ray Crystallography : Resolves absolute configuration if chiral centers are ambiguous .

Advanced: How can enantiomeric purity be assessed for this compound?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H) with a mobile phase of hexane/isopropanol. Retention time differences distinguish enantiomers .

- Polarimetry : Compare optical rotation values with literature data (e.g., for (2S) configuration) .

Data Interpretation : - A purity >97% (by area normalization in HPLC) is typically required for pharmacological studies .

Advanced: What factors influence reaction kinetics during synthesis?

Methodological Answer:

Reaction kinetics depend on:

- Substituent Effects : Electron-withdrawing groups (e.g., dichlorophenyl in analogs) slow down nucleophilic substitution steps .

- Catalyst Choice : DMAP accelerates esterification but may require removal via aqueous extraction .

Experimental Design : - Use time-resolved -NMR or in-situ IR to monitor reaction progress .

Advanced: How does stability under varying conditions impact storage and handling?

Methodological Answer:

- Thermal Stability : Decomposition occurs above 40°C; store at 2–8°C .

- Light Sensitivity : Protect from UV light to prevent racemization or degradation .

- pH Stability : The dihydrochloride form is stable in acidic buffers (pH <3) but hydrolyzes in neutral/basic conditions .

Recommended Protocols : - Conduct accelerated stability studies (40°C/75% RH for 6 months) to establish shelf life .

Advanced: What pharmacological applications require rigorous characterization of this compound?

Methodological Answer:

- Prodrug Development : The tert-butyl ester acts as a protecting group for amine functionalities in peptide prodrugs .

- Target Binding Studies : Use radiolabeled analogs (e.g., -tagged) to quantify receptor affinity via SPR or ITC .

Critical Data : - IC values from enzyme inhibition assays (e.g., serine proteases) validate target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.